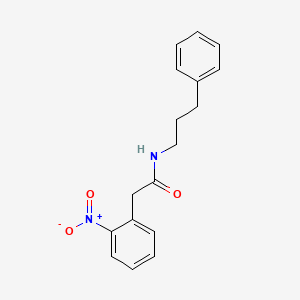![molecular formula C25H25N3O3 B4776322 N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B4776322.png)
N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide
Vue d'ensemble
Description
N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide, also known as MEH-225, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide exerts its therapeutic effects through various mechanisms of action, including inhibition of specific enzymes and modulation of signaling pathways. In cancer research, N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In diabetes research, N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism. In Alzheimer's disease research, N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been studied for its potential antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects, depending on the specific disease and target pathway. In cancer research, N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In Alzheimer's disease research, N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been studied for its potential neuroprotective effects, including reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
For N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide research include further optimization of the synthesis method and exploration of its therapeutic potential in other diseases.
Applications De Recherche Scientifique
N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In diabetes research, N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been shown to improve insulin sensitivity and glucose uptake. In Alzheimer's disease research, N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been studied for its potential neuroprotective effects.
Propriétés
IUPAC Name |
N-[4-[(E)-N-[[2-(4-methoxyphenyl)acetyl]amino]-C-methylcarbonimidoyl]phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-17-6-4-5-7-23(17)25(30)26-21-12-10-20(11-13-21)18(2)27-28-24(29)16-19-8-14-22(31-3)15-9-19/h4-15H,16H2,1-3H3,(H,26,30)(H,28,29)/b27-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPVAEUGPVRQSI-OVVQPSECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=NNC(=O)CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)/C(=N/NC(=O)CC3=CC=C(C=C3)OC)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(1E)-1-{2-[(4-methoxyphenyl)acetyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4776251.png)
![N-[3-(4-morpholinyl)propyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4776252.png)
![5-bromo-2-chloro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4776260.png)



![3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B4776291.png)

![N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide](/img/structure/B4776305.png)
![5-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4776312.png)
![3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4776314.png)
![3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4776327.png)
![1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B4776346.png)